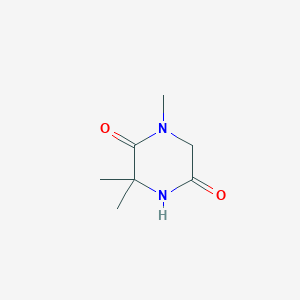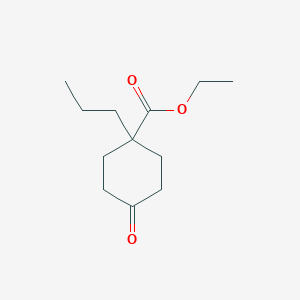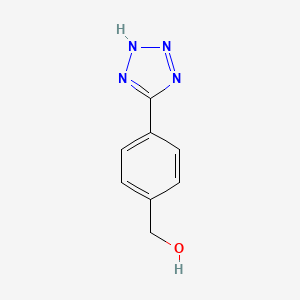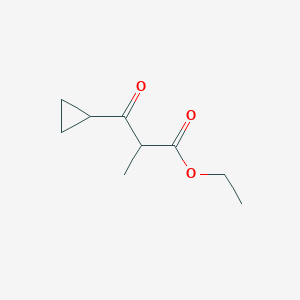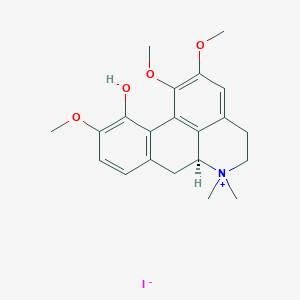
Menisperine iodide
Vue d'ensemble
Description
Menisperine iodide is a natural compound derived from the rhizome of Menispermum dauricum DC., commonly known as Menispermi Rhizoma in traditional Chinese medicine. This rhizome has been used for centuries due to its therapeutic properties, including heat-clearing, detoxification, wind-dispelling, and pain relief. It finds application in treating conditions such as sore throat, enteritis, dysentery, and rheumatism .
3.
Molecular Structure Analysis
Menisperine iodide’s molecular structure consists of an iodine atom attached to the Menisperine core. The exact arrangement of atoms and bonds can be visualized using molecular modeling software. Its chemical formula is typically represented as C20H21I2NO4* *.
5.
Applications De Recherche Scientifique
Analytical Methods in Iodine Quantification
Menisperine iodide, due to its iodine content, may be relevant in the context of analytical methods for iodine quantification. Iodine is crucial for human nutrition, and its determination in various matrices is important. One of the methods for iodine analysis involves the catalytic effect of iodide on the reaction between Ce(4+) and As(3+), as part of the Sandell-Kolthoff method (Shelor & Dasgupta, 2011).
Iodination in Bactericidal Mechanisms
The bactericidal effect of iodide, a component of menisperine iodide, has been studied, particularly its role in the iodination of bacteria. This process involves myeloperoxidase, iodide, and H2O2, highlighting the potential bactericidal mechanisms that could be associated with menisperine iodide (Klebanoff, 1967).
Protein Fluorescence Studies
Menisperine iodide's impact on protein fluorescence, particularly through the quenching effect of iodide on tryptophyl fluorescence, is another area of research. This quenching can be used to probe fluorophor exposure in proteins, offering insights into protein structure and function (Lehrer, 1971).
Gene Therapy Applications
The sodium/iodide symporter gene, related to iodide uptake mechanisms, could be targeted for gene therapy applications. Menisperine iodide, with its iodide component, may play a role in this context. The symporter functions in tumor cells for diagnostic and therapeutic applications, potentially relevant to menisperine iodide's utility in medical imaging or cancer treatment (Mandell, Mandell, & Link, 1999).
Radiopharmaceuticals in Medical Imaging
In medical imaging, iodine-based compounds, possibly including menisperine iodide, are used for studying human striatal D2 dopamine receptors. This is vital in the assessment of neurological conditions and the development of radiopharmaceuticals (Chabriat et al., 1992).
Pharmacological Research
Menisperine iodide may be relevant in pharmacological research, particularly in the study of traditional Chinese medicine. The plant Sinomenium acutum contains menisperine and has been used for treating autoimmune diseases and rheumatoid arthritis. Research focuses on its effects on the immune, cardiovascular, and nervous systems (Zhao et al., 2012).
Nuclear Medicine
The sodium/iodide symporter, essential for iodide uptake in the thyroid gland, is fundamental in nuclear medicine. Menisperine iodide, due to its iodide content, could be relevant in the context of thyroid function tests, hyperthyroidism treatment, and thyroid cancer management (Youn, Jeong, & Chung, 2010).
Chromatographic Analysis
Menisperine iodide could be important in chromatographic analysis, particularly in the determination of alkaloids in traditional Chinese medicine. Chromatographic techniques can identify and quantify menisperine in various herbal preparations, highlighting its significance in quality control and pharmacological research (Xin, 2012).
Herbal Medicine Analysis
In the context of herbal medicine, menisperine iodide is significant for the spatial profiling of phytochemicals. Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) enables the analysis of menisperine in herbal tissues, contributing to the understanding of herbal pharmacology and the development of herbal remedies (Ng et al., 2007).
Therapeutic Applications in Diabetes
The medicinal plant Stephania hernandifolia, containing menisperine, has been used in traditional medicine for diabetes treatment. Scientific investigation confirms its antidiabetic and antioxidant potential, indicating the therapeutic relevance of menisperine in managing diabetes (Sharma et al., 2010).
Immunoreactivity in Exocrine Glands
The human sodium iodide symporter, which mediates iodide uptake, is expressed in various exocrine glands. Menisperine iodide, with its iodide component, might be implicated in the iodide transport mechanisms in these glands, impacting glandular secretions and related physiological processes (Spitzweg et al., 1999).
Propriétés
IUPAC Name |
(6aS)-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.HI/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19;/h6-7,11,14H,8-10H2,1-5H3;1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIWMGFECDATDK-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40637591 | |
| Record name | (6aS)-11-Hydroxy-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Menisperine iodide | |
CAS RN |
17669-18-0 | |
| Record name | Menisperine iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6aS)-11-Hydroxy-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




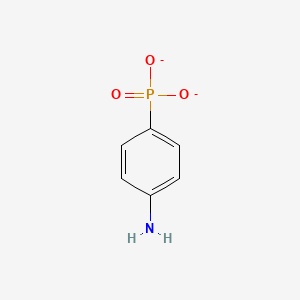
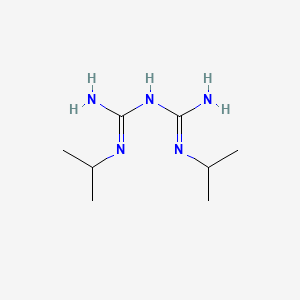
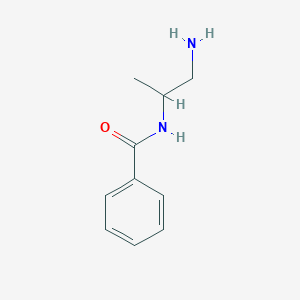
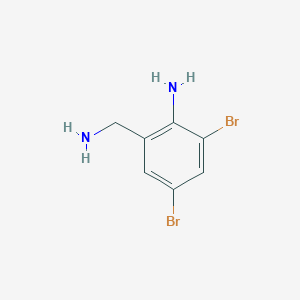
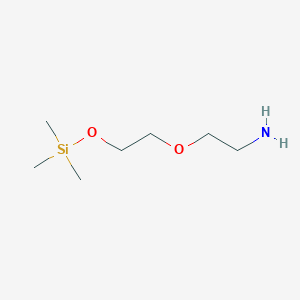
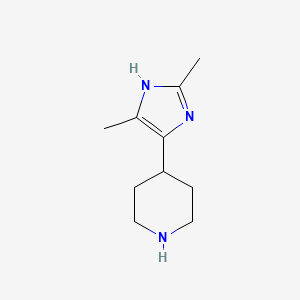
![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)
